molecular formula C7H3BrF2O B1446559 3-Bromo-4,5-difluorobenzaldehyde CAS No. 1143502-70-8

3-Bromo-4,5-difluorobenzaldehyde

Cat. No.: B1446559
CAS No.: 1143502-70-8
M. Wt: 221 g/mol
InChI Key: VQSVSYGPVVEMIN-UHFFFAOYSA-N
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Description

3-Bromo-4,5-difluorobenzaldehyde is an aromatic compound with the molecular formula C7H3BrF2O. It is characterized by the presence of bromine and fluorine atoms attached to a benzaldehyde core. This compound is used in various chemical syntheses and has applications in multiple scientific fields .

Biochemical Analysis

Biochemical Properties

3-Bromo-4,5-difluorobenzaldehyde plays a significant role in biochemical reactions. It interacts with several enzymes and proteins, influencing their activity. For instance, it has been observed to interact with glutathione-related enzymes, enhancing the production of reduced glutathione in human keratinocytes . This interaction is crucial as glutathione is a major antioxidant that protects cells from oxidative stress. Additionally, this compound has been shown to inhibit the phosphorylation of nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB) and signal transducer and activator of transcription 1 (STAT1), both of which are key signaling molecules involved in cellular inflammation .

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. In human keratinocytes, it enhances the levels of reduced glutathione via the Nrf2-mediated pathway, providing protection against oxidative stress . This compound also influences cell signaling pathways, such as the NF-κB and STAT1 pathways, leading to reduced inflammatory responses . Furthermore, this compound has been shown to affect gene expression by modulating the activity of transcription factors involved in oxidative stress and inflammation.

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It binds to and activates the Nrf2 pathway, leading to the upregulation of antioxidant enzymes and the production of reduced glutathione . This compound also inhibits the phosphorylation of NF-κB and STAT1, thereby reducing the expression of pro-inflammatory cytokines . These molecular interactions highlight the compound’s potential as an anti-inflammatory and antioxidant agent.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound is relatively stable under inert gas conditions at low temperatures . Long-term studies have shown that it can maintain its activity in vitro, providing sustained protection against oxidative stress and inflammation . Its stability and efficacy in vivo may vary depending on the experimental conditions and the biological system being studied.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, it has been shown to enhance antioxidant defenses and reduce inflammation without causing significant toxicity . At higher doses, there may be potential adverse effects, including toxicity and disruption of normal cellular functions . It is crucial to determine the optimal dosage to maximize the therapeutic benefits while minimizing any harmful effects.

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes such as glutathione synthetase, leading to increased production of reduced glutathione . This interaction enhances the cell’s ability to cope with oxidative stress. Additionally, the compound may influence other metabolic pathways related to inflammation and cellular defense mechanisms .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through various mechanisms. It may interact with specific transporters or binding proteins that facilitate its movement across cellular membranes . The compound’s distribution can affect its localization and accumulation within different cellular compartments, influencing its overall activity and efficacy.

Subcellular Localization

The subcellular localization of this compound plays a crucial role in its activity and function. It may be directed to specific compartments or organelles through targeting signals or post-translational modifications . This localization can enhance its interactions with specific biomolecules and pathways, thereby modulating its effects on cellular processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of 3-Bromo-4,5-difluorobenzaldehyde typically involves the bromination and fluorination of benzaldehyde derivatives. One common method includes the use of zinc bromide as a catalyst in the bromination reaction . Another method involves a Grignard exchange reaction using 3,4-difluoro bromobenzene, tetrahydrofuran, and a Grignard reagent .

Industrial Production Methods

Industrial production of this compound often employs large-scale bromination and fluorination processes. These methods are optimized for high yield and purity, utilizing advanced catalytic systems and controlled reaction conditions to ensure consistency and efficiency .

Chemical Reactions Analysis

Types of Reactions

3-Bromo-4,5-difluorobenzaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include:

Scientific Research Applications

3-Bromo-4,5-difluorobenzaldehyde is utilized in several scientific research areas:

Comparison with Similar Compounds

Similar Compounds

    4-Bromo-3,5-difluorobenzaldehyde: Similar structure but different substitution pattern.

    4-Bromo-2,3-difluorobenzaldehyde: Another isomer with distinct properties.

    3-Bromo-4,5-difluorobenzyl alcohol: A reduced form of the aldehyde

Uniqueness

3-Bromo-4,5-difluorobenzaldehyde is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and physical properties. This makes it particularly valuable in synthetic chemistry and various industrial applications .

Properties

IUPAC Name

3-bromo-4,5-difluorobenzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H3BrF2O/c8-5-1-4(3-11)2-6(9)7(5)10/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VQSVSYGPVVEMIN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1F)F)Br)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H3BrF2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

221.00 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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